5-(tert-butyl)dihydrofuran-3(2H)-one
CAS No.:
Cat. No.: VC18097471
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14O2 |
|---|---|
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | 5-tert-butyloxolan-3-one |
| Standard InChI | InChI=1S/C8H14O2/c1-8(2,3)7-4-6(9)5-10-7/h7H,4-5H2,1-3H3 |
| Standard InChI Key | UOYBSXZBFURUMC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1CC(=O)CO1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound features a dihydrofuran core (a five-membered oxygen-containing ring) with a ketone group at C3 and a bulky tert-butyl group at C5. Key properties include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-tert-butyloxolan-3-one | |
| Molecular Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.20 g/mol | |
| Boiling Point | Not reported (decomposes on heating) | |
| Solubility | Soluble in polar organic solvents |
The tert-butyl group enhances steric hindrance, influencing reactivity and selectivity in chemical transformations.
Synthetic Methods
Ring Formation and Functionalization
Synthesis typically involves constructing the dihydrofuran ring followed by introducing the tert-butyl group. Common approaches include:
-
Oxidation of Diols: MnO₂-mediated oxidation of 3-hydroxytetrahydrofuran derivatives yields the ketone moiety .
-
Cyclization Reactions: Acid-catalyzed cyclization of γ-keto acids or esters forms the dihydrofuran core .
-
Asymmetric Catalysis: Gold-catalyzed isomerization/cyclization enables stereoselective synthesis of trans-dihydrofuran derivatives .
Representative Procedure (Adapted from ):
-
Starting Material: Tetrahydrofuran-3-ol (10.02 g) in dichloromethane (115 mL).
-
Oxidizing Agent: Pyridinium chlorochromate (85.8 g, 3.5 eq) added at 0°C.
-
Reaction Conditions: Stirred at 20°C for 3.5 hours.
-
Workup: Column chromatography (silica gel, diethyl ether) yields 5.22 g (52%) of product.
Reactivity and Mechanistic Insights
Ketone Reactivity
The C3 ketone participates in nucleophilic additions and condensations:
-
Enolate Formation: Deprotonation with LDA generates enolates for alkylation or aldol reactions .
-
Reduction: NaBH₄ reduces the ketone to a secondary alcohol (yield: 70–85%) .
Ring-Opening Reactions
The dihydrofuran ring undergoes acid- or base-catalyzed cleavage:
-
Acidic Conditions: Hydrolysis yields γ-keto carboxylic acids .
-
Basic Conditions: Ring-opening via SN2 mechanisms forms linear diols .
Steric Effects
The tert-butyl group directs regioselectivity. For example, in Diels-Alder reactions, it favors endo transition states due to steric shielding .
Applications in Organic Synthesis
Medicinal Chemistry
-
Scaffold for Drug Discovery: The dihydrofuran core mimics natural product frameworks (e.g., γ-butyrolactones) .
-
Anticancer Agents: Derivatives exhibit cytotoxicity via AKT inhibition (IC₅₀: 0.05–0.313 μM) .
Material Science
-
Polymer Precursors: Ring-opening polymerization generates biodegradable polyesters .
-
Ligands in Catalysis: Chiral dihydrofuran derivatives serve as ligands in asymmetric hydrogenation .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume